molecular formula C12H11BrClNO B12863079 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline

7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline

Cat. No.: B12863079
M. Wt: 300.58 g/mol
InChI Key: IVHPZRQTAFAPTA-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), amines, thiols

Major Products:

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

Chemistry: In chemistry, 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown activity against a range of bacterial and fungal pathogens .

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating diseases such as malaria and cancer .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes and proteins, thereby disrupting cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methoxy group, enhances its reactivity and potential for functionalization. This makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals .

Properties

Molecular Formula

C12H11BrClNO

Molecular Weight

300.58 g/mol

IUPAC Name

7-bromo-2-chloro-3-ethyl-6-methoxyquinoline

InChI

InChI=1S/C12H11BrClNO/c1-3-7-4-8-5-11(16-2)9(13)6-10(8)15-12(7)14/h4-6H,3H2,1-2H3

InChI Key

IVHPZRQTAFAPTA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=C(C(=CC2=C1)OC)Br)Cl

Origin of Product

United States

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